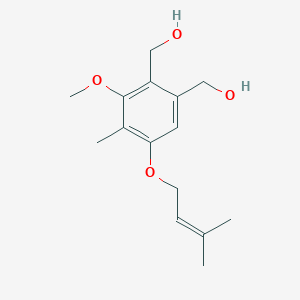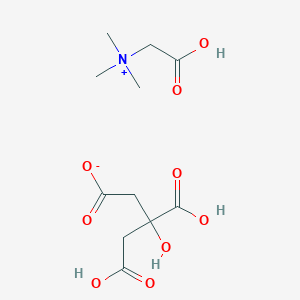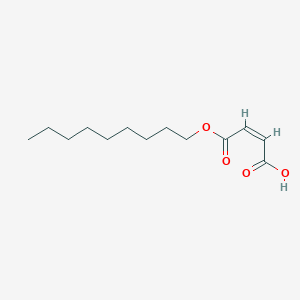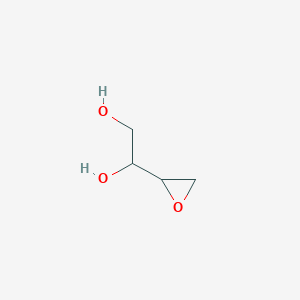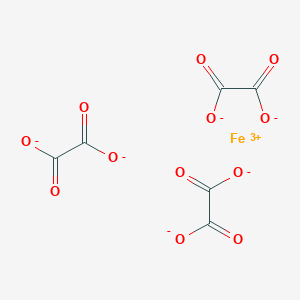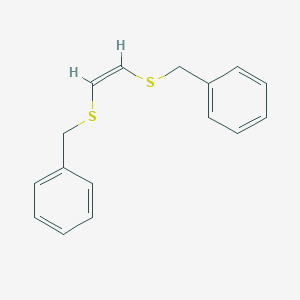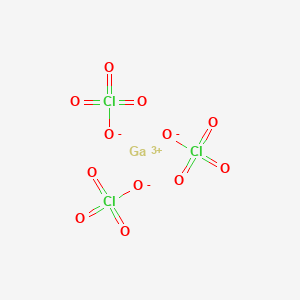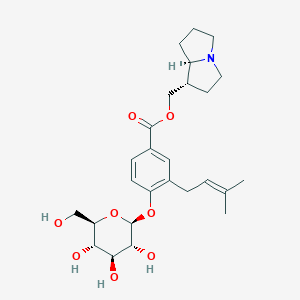
Malaxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malaxine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Malaxine is a type of flavonoid, which is a group of naturally occurring compounds found in many plants, fruits, and vegetables. Flavonoids have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Malaxine is not fully understood. However, it is believed that Malaxine exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Malaxine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that Malaxine possesses antioxidant properties, which can protect cells from oxidative stress. Malaxine has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. In addition, Malaxine has been shown to possess anticancer properties, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Malaxine in lab experiments include its wide range of biological activities, its availability from natural sources, and its low toxicity. However, the limitations of using Malaxine in lab experiments include its low solubility in water, its instability under certain conditions, and the lack of standardized methods for its extraction and purification.
Direcciones Futuras
There are several future directions for research on Malaxine. These include the identification of its molecular targets, the development of more efficient methods for its synthesis and purification, and the evaluation of its potential applications in various fields, including medicine, agriculture, and environmental science. In addition, the development of Malaxine-based drugs for the treatment of cancer and other diseases is an exciting area of research that holds great promise for the future.
Métodos De Síntesis
Malaxine can be synthesized from various natural sources, including fruits, vegetables, and medicinal plants. The most common method of synthesis involves the extraction of Malaxine from plant materials using solvents such as ethanol or methanol, followed by purification and isolation using chromatography techniques. Alternatively, Malaxine can also be synthesized chemically using various chemical reactions, including the condensation of resorcinol and benzaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Malaxine has been extensively studied for its potential applications in various fields of scientific research. In medicine, Malaxine has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Malaxine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In agriculture, Malaxine has been shown to possess insecticidal and antifungal properties, making it a potential candidate for crop protection. In environmental science, Malaxine has been shown to possess phytoremediation properties, making it a potential candidate for the removal of pollutants from contaminated soils.
Propiedades
Número CAS |
19128-95-1 |
|---|---|
Nombre del producto |
Malaxine |
Fórmula molecular |
C26H37NO8 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1 |
Clave InChI |
SSZPQJWBUUXEHV-OKRFINCKSA-N |
SMILES isomérico |
CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




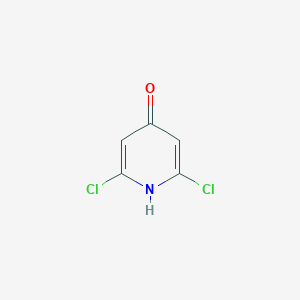
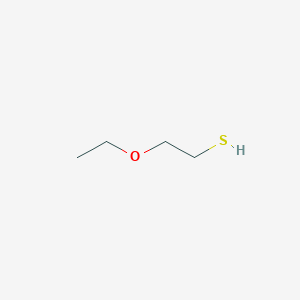
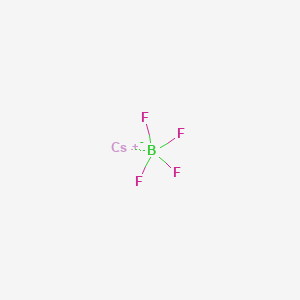
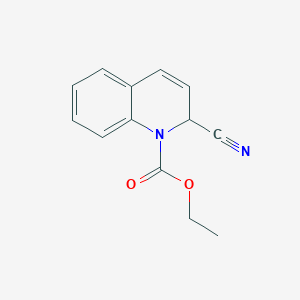
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
